2-Amino-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide

Description

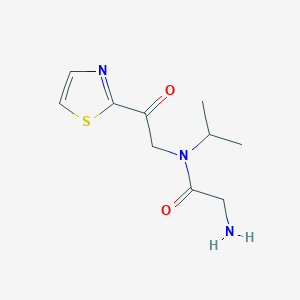

2-Amino-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide is a specialized acetamide derivative characterized by a thiazole ring and an amino-isopropyl substitution. The thiazole ring is a heterocyclic scaffold known for its electron-rich properties and bioactivity, while the acetamide core offers metabolic stability and structural versatility .

This compound was previously supplied by CymitQuimica (Ref: 10-F087204) but is currently listed as discontinued, suggesting challenges in synthesis, stability, or commercial viability .

Properties

IUPAC Name |

2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-7(2)13(9(15)5-11)6-8(14)10-12-3-4-16-10/h3-4,7H,5-6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTJHEKXAMRNRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(=O)C1=NC=CS1)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form new products with different oxidation states.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the formation of simpler compounds with fewer functional groups.

Scientific Research Applications

2-Amino-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research and may vary based on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-Amino-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide can be contextualized against related acetamide and thiazole derivatives. Below is a comparative analysis:

Structural Analogues

Substituent Effects on Functionality

- Thiazole vs. Thiophene: The replacement of thiazole (in the target compound) with thiophene (e.g., 2-Chloro-N-isopropyl-N-(2-oxo-2-(thiophen-2-yl)ethyl)acetamide) alters electronic properties.

- Amino Group vs. Chloro Substituents: The amino group in the target compound increases polarity and solubility compared to chloro-substituted analogs (e.g., acetochlor). This could explain its hypothesized pharmaceutical focus versus acetochlor’s herbicidal use .

- Isopropyl vs. Aromatic Substitutions : The isopropyl group in the target compound and its chloro analogs () may enhance metabolic stability compared to aromatic substitutions (e.g., acetochlor’s phenyl group), which are bulkier and more lipophilic .

Biological Activity

2-Amino-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide is a thiazole-containing compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound, highlighting its significance in medicinal chemistry.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The reaction conditions are optimized for high yield and purity. Common methods include:

- Condensation Reactions : Involves the reaction of thiazole derivatives with acetamides.

- Oxidation and Reduction : Modifications of functional groups to enhance biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. It has been shown to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response.

Case Studies and Research Findings

-

Anti-inflammatory Activity : A study indicated that compounds similar to this compound demonstrated significant inhibition of PGE₂ production in cellular models. The IC₅₀ values ranged between 0.84 μM and 1.39 μM for related thiazole derivatives, suggesting strong anti-inflammatory potential .

This research highlights the effectiveness of thiazole derivatives in reducing inflammatory markers.

Compound IC₅₀ (μM) PGE₂ Reduction (%) Compound 1h 0.84 86 Compound 4a 0.41 98 Compound 5l 0.09 Highest observed -

Anticancer Potential : Another study evaluated the anticancer effects of related aminothiazole compounds in xenograft models. Notably, one compound showed a tumor control rate (T/C) of 61% against human colonic adenocarcinoma cell lines when administered at a dose of 200 mg/kg over five days .

Cell Line T/C (%) HCA-7 (Colonic Adenocarcinoma) 61 SW837 (Rectum Adenocarcinoma) 40 A549 (Lung Adenocarcinoma) 38

Comparative Analysis with Similar Compounds

Comparative studies indicate that while other thiazole-containing compounds exhibit similar biological activities, the specific combination of functional groups in this compound enhances its efficacy against COX enzymes and cancer cell lines.

| Compound Name | Biological Activity |

|---|---|

| Thiazole Derivative A | Moderate COX inhibition |

| Thiazole Derivative B | High anti-inflammatory effect |

| Target Compound : 2-Amino-N-isopropyl... | Strong COX inhibition & anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.